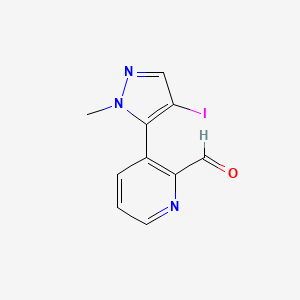
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde typically involves the formation of the pyrazole ring followed by iodination and subsequent functionalization to introduce the picolinaldehyde moiety. One common method involves the reaction of enaminones with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles . The iodination step can be achieved using iodine or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
Oxidation: 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolic acid.
Reduction: 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde is not well-documented. as a pyrazole derivative, it may interact with biological targets such as enzymes or receptors, influencing their activity. The iodine atom and the aldehyde group can participate in various biochemical interactions, potentially leading to inhibitory or modulatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyrazole ring.
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
3-(4-iodo-2-methylpyrazol-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8IN3O/c1-14-10(8(11)5-13-14)7-3-2-4-12-9(7)6-15/h2-6H,1H3 |
InChI Key |
BAYCHDKHFRGKQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C2=C(N=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















